5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 86029-46-1
VCID: VC17581044
InChI: InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9)
SMILES:
Molecular Formula: C3H6N4O2S2
Molecular Weight: 194.2 g/mol

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

CAS No.: 86029-46-1

Cat. No.: VC17581044

Molecular Formula: C3H6N4O2S2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide - 86029-46-1

Specification

CAS No. 86029-46-1
Molecular Formula C3H6N4O2S2
Molecular Weight 194.2 g/mol
IUPAC Name 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide
Standard InChI InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9)
Standard InChI Key BWSMJWLWXNCHHP-UHFFFAOYSA-N
Canonical SMILES CN1C(=N)SC(=N1)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The sulfonamide group (-SO2NH2) at position 2 and the imino (-NH) and methyl (-CH3) groups at positions 5 and 4, respectively, contribute to its polarity and potential for hydrogen bonding. The IUPAC name, 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide, reflects this substitution pattern .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight194.2 g/mol
LogP (Partition Coefficient)-1.39
SMILESCn1nc(S(N)(=O)=O)sc1=N
InChIKeyBWSMJWLWXNCHHP-UHFFFAOYSA-N

The low LogP value indicates high hydrophilicity, suggesting limited membrane permeability but potential solubility in aqueous environments .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is documented, analogous thiadiazole sulfonamides are typically synthesized via cyclocondensation reactions. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide is produced by refluxing acetazolamide with hydrochloric acid in ethanol :

Representative Reaction:

Acetazolamide+HClEtOH, Reflux5-Amino-1,3,4-thiadiazole-2-sulfonamide[3]\text{Acetazolamide} + \text{HCl} \xrightarrow{\text{EtOH, Reflux}} \text{5-Amino-1,3,4-thiadiazole-2-sulfonamide} \quad[3]

This suggests that similar acid-catalyzed deprotection or rearrangement strategies could yield the target compound.

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra resolve proton environments and carbon frameworks, with characteristic shifts for sulfonamide (-SO2NH2) and imino (-NH) groups .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 194.235 .

Research Gaps and Future Directions

Unexplored Therapeutic Avenues

  • Neuropharmacology: Thiadiazoles modulate GABA receptors, suggesting potential anxiolytic or anticonvulsant applications .

  • Antiviral Activity: Pending studies on inhibition of viral proteases or polymerases.

Synthetic Optimization

  • Green Chemistry Approaches: Solvent-free or catalytic methods to improve yield and purity.

  • Derivatization: Introducing fluorinated or heteroaromatic substituents to enhance bioavailability .

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